Molecular Weight Reduction of 21.4% Versus the 2-(4-Methylphenyl) Analog Enables Superior Ligand Efficiency Metrics
CAS 617694-36-7 has a molecular weight of 331.4 g/mol, compared to 421.5 g/mol for the closest commercially available 2-substituted analog, (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (CAS 617694-32-3), representing a 21.4% reduction in molecular mass . This 90.1 Da difference places CAS 617694-36-7 below the 400 Da threshold often used as a medicinal chemistry optimization cutoff, whereas the 2-aryl analog exceeds it. Lower molecular weight directly improves ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count) when normalized for potency, a key metric in fragment-based and lead optimization campaigns [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 331.4 g/mol (C₁₆H₁₇N₃O₃S, 22 heavy atoms) |
| Comparator Or Baseline | 421.5 g/mol for CAS 617694-32-3 (2-(4-methylphenyl) analog; C₂₃H₂₃N₃O₃S, 29 heavy atoms) |
| Quantified Difference | −90.1 g/mol (−21.4%); 7 fewer heavy atoms |
| Conditions | Calculated from molecular formula; commercially available SALOR library compounds |
Why This Matters
Procurement of the lower-MW scaffold provides greater synthetic headroom for subsequent derivatization without exceeding Rule-of-5 cutoffs, a critical consideration when building focused libraries for lead optimization.
- [1] Toma A, Hanganu D, Olah NK, et al. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives. Pharmaceuticals. 2024;17(3):295. Table 1: Drug-likeness evaluation per Lipinski, Ghose, Veber, Egan, and Muegge rules. View Source
